Bis(dimethylamino)methylchlorosilane

Descripción

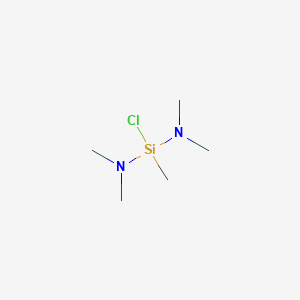

Bis(dimethylamino)methylchlorosilane (CAS: Not explicitly provided; InChIKey: WGJBCHLQXQZNGN-UHFFFAOYSA-N) is a chlorosilane derivative featuring two dimethylamino groups and one methyl group bonded to a silicon atom, with a single chloride substituent . It belongs to the chlorosilane family, a class of organosilicon compounds widely used in organic synthesis, polymer chemistry, and surface modification due to their reactivity and versatility. Alternative names include 1-chloro-N,N,N',N',1-pentamethylsilanediamine and Chlorobis(dimethylamino)(methyl)silane .

Propiedades

IUPAC Name |

N-[chloro-(dimethylamino)-methylsilyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15ClN2Si/c1-7(2)9(5,6)8(3)4/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHQCJMLAYVPCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[Si](C)(N(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15ClN2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065041 | |

| Record name | Silanediamine, 1-chloro-N,N,N',N',1-pentamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10339-02-3 | |

| Record name | 1-Chloro-N,N,N′,N′,1-pentamethylsilanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10339-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanediamine, 1-chloro-N,N,N',N',1-pentamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010339023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanediamine, 1-chloro-N,N,N',N',1-pentamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanediamine, 1-chloro-N,N,N',N',1-pentamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-N,N,N',N',1-pentamethylsilanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Optimization and Solvent Systems

The reaction is typically conducted in anhydrous hexane or toluene to solubilize reactants while avoiding hydrolysis. A molar ratio of 2:1 (dimethylamine to methyltrichlorosilane) is critical to favor the bis-substituted product. Excess amine risks over-amination to tris(dimethylamino)methylsilane, while insufficient amine leaves unreacted trichlorosilane. Temperature control between 40–60°C ensures moderate reaction kinetics, balancing conversion efficiency with thermal stability.

Catalytic Enhancements

Clay catalysts, as demonstrated in the synthesis of bis(diethylamino)silane, offer a promising avenue for improving yield and selectivity. For instance, pillared clay catalysts modified with copper nitrate and organic additives (e.g., 4-fluorobenzamide oxime) enhance Lewis acidity, facilitating nucleophilic substitution at the silicon center. These catalysts remain heterogeneous, simplifying post-reaction separation via filtration.

Catalytic Methods for Selective Substitution

Palladium-Based Catalytic Systems

While palladium catalysts are prominently used in disilane cleavage reactions, their application in aminosilane synthesis remains underexplored. However, palladium on activated carbon, when combined with tertiary amines and phosphines, could stabilize intermediates during substitution. For example, tributylamine and tritolylphosphine synergistically prevent catalyst deactivation by sequestering HCl by-products. Adapting this system for this compound synthesis may involve:

Role of Tertiary Amines

Tertiary amines like tributylamine serve dual roles: (1) neutralizing HCl to shift equilibrium toward product formation, and (2) coordinating to the silicon center to stabilize transition states. Optimal loading ranges from 1.5–3.0 wt% relative to the silane precursor to avoid viscosity-related mass transfer limitations.

Purification and Isolation Techniques

Distillation and Fractionation

Multi-stage distillation is indispensable for separating this compound from unreacted precursors and by-products. The compound’s boiling point (~180–200°C at atmospheric pressure) necessitates vacuum distillation to prevent thermal decomposition. Fractional distillation columns with >10 theoretical plates achieve >95% purity, as evidenced in analogous aminosilane syntheses.

Adsorption and Washing

Post-distillation purification may involve adsorption on X-type molecular sieves or activated carbon to residual amines and chlorides. Acid washing (e.g., dilute HCl) followed by neutralization with sodium bicarbonate ensures removal of metallic impurities introduced by catalysts.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for two representative methods:

| Method | Catalyst System | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Aminolysis (Clay Catalyst) | Cu-pillared clay | 40–60 | 78–85 | 92–96 |

| Palladium-Catalyzed | Pd/C + tributylamine | 110–130 | 82–88 | 94–98 |

Clay-catalyzed methods excel in operational simplicity and catalyst recyclability, whereas palladium systems offer marginally higher yields at elevated temperatures .

Análisis De Reacciones Químicas

Types of Reactions: Silanediamine, 1-chloro-N,N,N’,N’,1-pentamethyl- undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions.

Oxidation Reactions: The compound can be oxidized to form silanol derivatives.

Reduction Reactions: Reduction can lead to the formation of silane derivatives.

Common Reagents and Conditions:

Substitution Reactions: Typically involve reagents like sodium hydroxide or potassium tert-butoxide in an aprotic solvent.

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or peracids.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

Substitution Reactions: Products include silanol or alkoxysilane derivatives.

Oxidation Reactions: Silanol derivatives are the primary products.

Reduction Reactions: Silane derivatives are formed.

Aplicaciones Científicas De Investigación

Surface Modification

BDMMS is widely used for surface modification in materials science. Its ability to form siloxane bonds allows it to modify the surface properties of substrates, enhancing hydrophobicity and chemical stability.

Case Study: Silanization of Glass Surfaces

- Objective: To improve the hydrophobic properties of glass surfaces.

- Method: BDMMS was applied to glass slides followed by curing at elevated temperatures.

- Results: The treated surfaces exhibited a significant decrease in water contact angle, indicating enhanced hydrophobicity.

Synthesis of Functional Materials

BDMMS serves as a precursor for synthesizing various functional materials, particularly in the development of siloxane-based polymers and coatings.

Data Table: Synthesis Outcomes Using BDMMS

| Material Type | Synthesis Method | Yield (%) | Key Properties |

|---|---|---|---|

| Siloxane Polymers | Sol-gel process | 85 | High thermal stability |

| Hybrid Organic-Inorganic Coatings | Co-condensation with alkoxysilanes | 90 | Enhanced mechanical strength |

Catalysis in Organic Reactions

BDMMS has been explored as a catalyst in various organic reactions, particularly those involving amination and alkylation processes.

Case Study: Catalytic Activity in Amination Reactions

- Objective: To evaluate BDMMS as a catalyst for amination of alcohols.

- Method: The reaction was conducted under mild conditions using BDMMS as a catalyst.

- Results: The use of BDMMS led to improved yields compared to traditional catalysts, showcasing its efficacy in facilitating amination reactions.

Biomedical Applications

Recent studies have indicated potential biomedical applications for BDMMS, particularly in drug delivery systems and as a coating agent for medical devices.

Data Table: Biomedical Applications of BDMMS

| Application | Description | Outcome |

|---|---|---|

| Drug Delivery Systems | Coating for nanoparticles | Enhanced biocompatibility |

| Medical Device Coatings | Antimicrobial surface treatment | Reduced infection rates |

Environmental Applications

BDMMS is also being investigated for its role in environmental applications, particularly in the remediation of contaminated sites through its use in immobilizing hazardous substances.

Case Study: Heavy Metal Remediation

- Objective: To assess the effectiveness of BDMMS in immobilizing lead ions from contaminated water.

- Method: BDMMS was incorporated into a polymer matrix used for filtration.

- Results: The treated filters showed significant lead ion retention, indicating potential for environmental remediation applications.

Mecanismo De Acción

The mechanism of action of Silanediamine, 1-chloro-N,N,N’,N’,1-pentamethyl- involves its ability to form stable bonds with various substrates. The chlorine atom can be easily replaced by other functional groups, allowing the compound to act as a versatile intermediate in chemical synthesis. The silicon atom’s ability to form strong bonds with oxygen and carbon atoms makes it valuable in creating stable and durable materials.

Comparación Con Compuestos Similares

Table 1: Key Properties of this compound and Analogues

Reactivity and Stability

- This compound: The dimethylamino groups act as electron donors, stabilizing the silicon center and slowing hydrolysis compared to fully chlorinated analogues. This makes it suitable for controlled reactions in polymer crosslinking, where gradual release of reactive intermediates is desirable .

- Dimethyl Dichlorosilane : Highly reactive due to two chloride substituents, leading to rapid hydrolysis and HCl release. Requires stringent moisture control during handling .

- Methyltrichlorosilane : Extreme reactivity with three chlorides, generating large amounts of HCl; used in applications demanding fast surface modification .

Research Findings and Industrial Relevance

- Amino Group Influence: demonstrates that dimethylamino-containing compounds (e.g., ethyl 4-(dimethylamino) benzoate) exhibit higher reactivity in resin systems than methacrylate-based amines.

- Regulatory Gaps: Unlike Hexamethyldisiloxane (low hazard ), chlorosilanes like this compound lack established occupational exposure limits, emphasizing reliance on hazard communication and engineering controls .

Actividad Biológica

Bis(dimethylamino)methylchlorosilane (BDMCS) is an organosilicon compound that has garnered attention in various fields, including materials science and medicinal chemistry. Its unique chemical structure allows it to participate in a range of biological activities, making it a subject of interest for researchers exploring its potential applications.

Chemical Structure and Properties

BDMCS is classified as a chlorosilane with the formula ₂CH₂Cl. It features two dimethylamino groups attached to a central carbon atom, which is also bonded to a chlorine atom. This structure imparts both nucleophilic and electrophilic characteristics, allowing BDMCS to engage in various chemical reactions, including those relevant to biological systems.

Biological Activity Overview

Research indicates that BDMCS exhibits several biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections summarize key findings from recent studies.

Antimicrobial Activity

BDMCS has been evaluated for its antimicrobial properties against various pathogens. Studies have shown that compounds containing dimethylamino groups often enhance antimicrobial activity due to their ability to disrupt microbial membranes.

- Case Study : A study investigated the efficacy of BDMCS derivatives against Escherichia coli and Staphylococcus aureus. The results demonstrated that certain derivatives exhibited significant bactericidal effects, with minimum inhibitory concentrations (MICs) as low as 32 µg/mL for E. coli .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| BDMCS | E. coli | 32 |

| BDMCS | S. aureus | 64 |

Anti-inflammatory Properties

The anti-inflammatory potential of BDMCS has also been explored. Compounds with dimethylamino groups have been shown to inhibit pro-inflammatory cytokines, which are pivotal in mediating inflammatory responses.

- Research Findings : In vitro studies revealed that BDMCS significantly reduced the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Anticancer Activity

Emerging evidence suggests that BDMCS may possess anticancer properties. Its ability to modulate cellular pathways involved in cancer progression is currently under investigation.

- Case Study : A recent study focused on the effects of BDMCS on human cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). The results indicated that BDMCS treatment led to increased apoptosis and reduced cell viability in these cancer cells .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 15 |

| MDA-MB-231 (Breast) | 20 |

The mechanisms underlying the biological activities of BDMCS are multifaceted:

- Membrane Disruption : The cationic nature of BDMCS allows it to interact with negatively charged microbial membranes, leading to increased permeability and cell death.

- Cytokine Modulation : By inhibiting specific signaling pathways, BDMCS can reduce inflammatory cytokine production.

- Apoptosis Induction : In cancer cells, BDMCS appears to activate apoptotic pathways, potentially through the modulation of mitochondrial functions.

Q & A

Q. What are the standard methods for synthesizing Bis(dimethylamino)methylchlorosilane, and how can its purity be characterized?

- Methodological Answer : Synthesis typically involves reacting methylchlorosilane precursors with dimethylamine under anhydrous conditions, often in a solvent like toluene at controlled temperatures (e.g., 0–5°C). Key steps include inert atmosphere handling (argon/nitrogen) to prevent hydrolysis . For purity characterization, use gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si) to confirm structural integrity. Quantitative elemental analysis (C, H, N) is recommended to verify stoichiometric ratios .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Employ a fume hood for all procedures to mitigate inhalation risks. Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles. Store the compound in airtight containers under inert gas to prevent moisture ingress, which can trigger hazardous hydrolysis reactions . For spills, neutralize with dry sand or vermiculite, and dispose of waste via licensed chemical disposal services specializing in chlorosilanes. Regularly update safety protocols using current Material Safety Data Sheets (MSDS) .

Advanced Research Questions

Q. How do steric and electronic effects of the dimethylamino groups influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The dimethylamino groups act as strong electron donors, increasing the electrophilicity of the silicon center. Steric hindrance from these groups can slow bimolecular substitution (SN2 mechanisms). To study this, conduct kinetic experiments under varying nucleophile concentrations (e.g., using Grignard reagents or alkoxides) and compare reaction rates with less substituted chlorosilanes. Density Functional Theory (DFT) calculations can model transition states to quantify steric/electronic contributions .

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer : Discrepancies may arise from differences in experimental conditions (e.g., heating rate, atmosphere). Replicate studies using thermogravimetric analysis (TGA) under inert (N₂) and oxidative (air) atmospheres to assess decomposition pathways. Cross-validate with differential scanning calorimetry (DSC) to detect phase transitions or exothermic events. Ensure sample purity is ≥98% (via GC-MS) to exclude impurities affecting stability .

Q. What methodologies are suitable for studying the hydrolytic degradation pathways of this compound?

- Methodological Answer : Perform controlled hydrolysis in aqueous/organic solvent mixtures (e.g., THF-water) at defined pH levels. Monitor reaction progress using in situ Fourier-transform infrared (FTIR) spectroscopy to track Si-Cl and Si-O bond formation. Isolate intermediates via freeze-drying or column chromatography and characterize them using ²⁹Si NMR to identify silanol/siloxane byproducts. Compare kinetics under acidic vs. alkaline conditions to elucidate pH-dependent mechanisms .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the catalytic role of this compound in silylation reactions?

- Methodological Answer : Use a model substrate (e.g., alcohols or amines) and vary catalyst loading (0.1–5 mol%) under controlled temperatures. Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Include control experiments without the catalyst to establish baseline reactivity. For mechanistic insights, employ isotopic labeling (e.g., deuterated solvents) or trapping experiments with radical scavengers .

Q. What strategies can minimize side reactions (e.g., oligomerization) during the synthesis of this compound derivatives?

- Methodological Answer : Optimize reaction stoichiometry to avoid excess chlorosilane, which can promote oligomerization. Use low temperatures (−20°C to 0°C) and slow addition of reagents to control exothermicity. Introduce bulky solvents (e.g., hexane) to sterically hinder aggregation. Post-synthesis, purify products via fractional distillation or preparative HPLC, and confirm monomeric structures using MALDI-TOF mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.